molecular formula C17H20FN5OS B2941118 5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-41-9

5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2941118
CAS No.: 869343-41-9
M. Wt: 361.44
InChI Key: VUDTXCMMKSSLFB-UHFFFAOYSA-N
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Description

The compound 5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-fluorophenyl group, a 4-methylpiperazine moiety, and a hydroxyl group. This structural framework is characteristic of bioactive molecules explored for therapeutic applications, including anticancer and antimicrobial activities. The thiazolo-triazole scaffold is known for its planar aromatic system, which facilitates interactions with biological targets, while the 4-methylpiperazine substituent may enhance solubility and receptor-binding affinity . The 2-fluorophenyl group introduces steric and electronic effects that can modulate pharmacokinetic properties .

Properties

IUPAC Name

5-[(2-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5OS/c1-11-19-17-23(20-11)16(24)15(25-17)14(12-5-3-4-6-13(12)18)22-9-7-21(2)8-10-22/h3-6,14,24H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDTXCMMKSSLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, particularly in the context of anticancer research.

The molecular formula of the compound is C_{14}H_{16}F_{N}_{5}O with a molecular weight of approximately 361 g/mol. The structure includes a thiazolo-triazole core, which is known for its diverse biological activities.

Synthesis

The compound can be synthesized through various methods involving the cyclocondensation reaction of thiazole and triazole derivatives. The synthetic pathways often involve the use of piperazine derivatives to enhance biological activity.

Anticancer Properties

Research has shown that compounds with a thiazolo[3,2-b][1,2,4]triazol-6-one scaffold exhibit notable anticancer properties. A study highlighted that derivatives of this scaffold demonstrated potent activity against various cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma .

Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazol Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
5aRenal0.24Induces apoptosis
5bBreast0.50Cell cycle arrest
5cColon0.75Inhibits proliferation
5dMelanoma0.30DNA damage induction

These results indicate that the thiazolo-triazole structure may facilitate interactions with key molecular targets involved in cancer progression.

The biological activity is primarily attributed to the compound's ability to interact with various cellular pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It may halt cell cycle progression at specific checkpoints, preventing further cell division.
  • Inhibition of Proliferation : The compound can inhibit the proliferation of cancer cells by disrupting metabolic processes essential for growth.

Case Studies

A notable study evaluated the effects of this compound on human cancer cell lines. The findings indicated that it selectively inhibited the growth of several cancer types while sparing normal cells .

Case Study Summary:

  • Objective : To assess the cytotoxic effects of the compound on various human cancer cell lines.
  • Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
  • Results : Significant reduction in viability was observed in treated groups compared to controls.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics. However, further studies are necessary to evaluate long-term toxicity and side effects associated with this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[3,2-b][1,2,4]triazol-6-one Derivatives

For example:

  • 5-(4-Benzyloxybenzylidene)-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibited selective inhibition of HCT116 colon cancer cells (IC₅₀ = 8.2 µM) with minimal toxicity to normal L-02 cells .
  • 5-(4-Fluorobenzylidene)-2-(3,4,5-trihydroxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one showed potent activity against BEL-7402 liver cancer cells but higher toxicity to normal cells, suggesting substituent-dependent selectivity .

Key Comparison :

Compound Substituents Cancer Cell Inhibition (IC₅₀) Selectivity (Cancer vs. Normal)
Target Compound 2-Fluorophenyl, 4-methylpiperazine Not reported Not reported
5-(4-Benzyloxybenzylidene) derivative 4-Benzyloxy, 3,4,5-trimethoxyphenyl 8.2 µM (HCT116) High
5-(4-Fluorobenzylidene) derivative 4-Fluorophenyl, 3,4,5-trihydroxy 5.1 µM (BEL-7402) Low
Isostructural Thiazole Derivatives with Halogen Substituents

Isostructural analogs such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo derivative (5) were synthesized in high yields (>85%) and crystallized in triclinic systems .

Key Comparison :

Compound Aryl Substituent Crystallographic Symmetry Biological Activity
4 4-Chlorophenyl Triclinic, P 1 Antimicrobial
5 4-Fluorophenyl Triclinic, P 1 Not reported
Target 2-Fluorophenyl Not reported Not reported
Triazolo-Thiadiazole and Oxadiazole Derivatives
  • 1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine exhibited antibacterial activity, highlighting the role of sulfonyl and piperidine groups in bioactivity .

Key Comparison :

Compound Type Core Structure Key Substituents Activity
Target Compound Thiazolo-triazole 2-Fluorophenyl, piperazine Undetermined
Triazolo-thiadiazole Triazolo[3,4-b]thiadiazole 4-Methoxyphenyl, pyrazole Antifungal (predicted)
Oxadiazole 1,3,4-Oxadiazole Piperidine, sulfonyl Antibacterial

The thiazolo-triazole core in the target compound may offer distinct electronic properties compared to triazolo-thiadiazoles, affecting target selectivity .

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